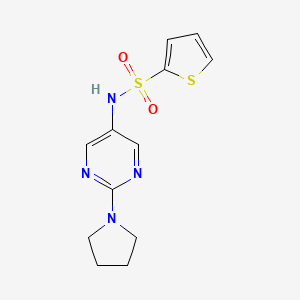

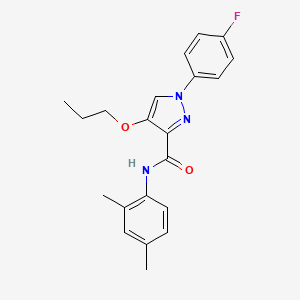

![molecular formula C18H13N3O5S B2548675 N-(2-(2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)-4-氧代-4H-色烯-2-甲酰胺 CAS No. 2034285-43-1](/img/structure/B2548675.png)

N-(2-(2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)-4-氧代-4H-色烯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide" is a complex molecule that appears to be related to the family of 4H-chromene-2-carboxamides. These compounds are known for their potential biological activities, which include anti-inflammatory and analgesic effects. The structure of the compound suggests that it may interact with biological systems through inhibition of certain metabolic pathways, similar to the compounds described in the provided papers.

Synthesis Analysis

The synthesis of related compounds, such as 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides, involves the reaction of ethyl or methyl esters with appropriate amines. This suggests that the synthesis of "N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide" could also involve similar ester-amine reactions, potentially followed by further functionalization to introduce the thieno[3,2-d]pyrimidin moiety .

Molecular Structure Analysis

The molecular structure of 4-oxo-4H-chromene-2-carboxamides has been characterized by crystallization and analysis of their space groups. The anti-rotamer conformation about the C-N bond and the position of the amide O atom relative to the O atom of the pyran ring are key structural features. These features could influence the biological activity of the compound by affecting its binding to target enzymes or receptors .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide" are not detailed in the provided papers, the related compounds have been shown to inhibit both cyclooxygenase and 5-lipoxygenase pathways. This dual inhibition is significant as it can lead to a reduction in the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related structures. The crystalline form, space group, and hydration state can affect the solubility, stability, and bioavailability of the compound. The polymorphism observed in similar compounds indicates that "N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide" may also exhibit different physical forms, which could be relevant for its formulation and therapeutic application .

科学研究应用

催化

该化合物已被用作9-芳基-1,8-二氧代-八氢氧杂蒽衍生物合成中的催化剂。具体来说,它作为二甲酮(5,5-二甲基环己烷-1,3-二酮)与各种芳香醛缩合反应的催化剂。 值得注意的是,催化剂中Br+离子的原位生成在中性介质中成功实现 .

无溶剂反应

无溶剂条件由于其环境效益而越来越受到青睐。该化合物已在无溶剂反应中得到利用,从而缩短了反应时间,提高了产率,并符合绿色化学方案。 它在这些条件下催化的应用突出了其环保潜力 .

杂环合成

杂环在有机合成和药物化学中起着至关重要的作用。氧杂蒽衍生物,包括从该化合物衍生的那些衍生物,表现出显著的生物活性。它们作为抗菌、抗炎和抗病毒剂。 此外,氧杂蒽在光动力治疗、生物分子可视化和激光技术中也有应用 .

酰胺化反应

该化合物参与了酰胺化反应。 例如,烷基1-R-4-羟基-2,2-二氧代-1H-2λ6,1-苯并噻嗪-3-羧酸酯与芳烷基胺在沸腾的二甲苯中酰胺化,生成相应的N-(芳烷基)-酰胺 .

构效关系研究

研究人员合成了甲基4-羟基-2,2-二氧代-1H-2λ6,1-苯并噻嗪-3-羧酸酯及其类似物,以探索“结构-镇痛活性”关系。 这些研究旨在确定2,1-苯并噻嗪衍生物系列中的规律性,阐明潜在的治疗应用 .

作用机制

Target of Action

Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound may target fungal pathogens.

Mode of Action

Given its potential fungicidal activity , it may inhibit essential processes in fungal cells, leading to their death.

Biochemical Pathways

As a potential fungicide , it might disrupt key metabolic pathways in fungi, causing detrimental downstream effects.

Result of Action

If it acts as a fungicide , it would likely result in the death of fungal cells.

属性

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S/c22-12-9-14(26-13-4-2-1-3-10(12)13)16(23)19-6-7-21-17(24)15-11(5-8-27-15)20-18(21)25/h1-5,8-9H,6-7H2,(H,19,23)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJWCWPGTPVEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

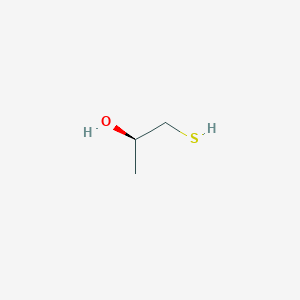

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)

![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/no-structure.png)

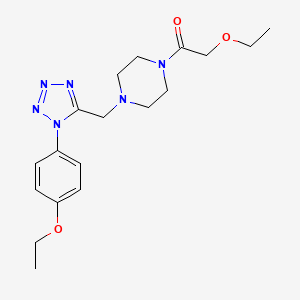

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2548600.png)

![Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B2548608.png)

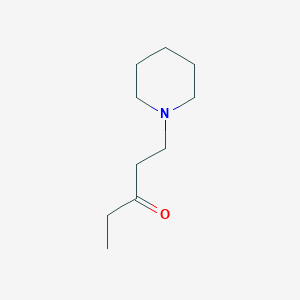

![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)